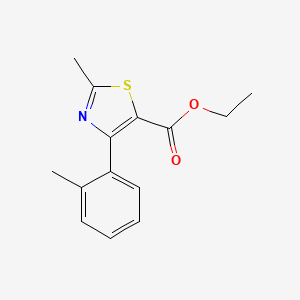
Ethyl 2-methyl-4-(2-methylphenyl)-1,3-thiazole-5-carboxylate
货号 B8410610
分子量: 261.34 g/mol
InChI 键: XEYFXPOQEFQTDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08637526B2
Procedure details


A stirred mixture of 2-bromo-3-oxo-3-o-tolyl-propionic acid ethyl ester (2.74 g, 9.60 mmol, 1.0 equiv) and thioacetamide (0.76 g, 10.1 mmol, 1.05 equiv) in ethanol (30 mL) was heated to reflux for 4 hours. The cooled mixture was filtered and concentrated under vacuum. The residue was partitioned between ethyl acetate and water and the organic phase was separated and then washed with saturated aqueous sodium chloride solution. The collected organic was dried over magnesium sulphate, filtered, and concentrated under vacuum. The resultant residue was purified by flash column chromatography on silica gel (gradient: 0 to 20% ethyl acetate in pentane) to afford 0.84 g (34%) of 2-methyl-4-o-tolyl-thiazole-5-carboxylic acid ethyl ester as an oil. LCMS (ESI) m+H=261.9; 1H NMR (400 MHz, CDCl3) δ: 7.31-7.18 (m, 4H), 4.16 (q, 2H), 2.76 (s, 3H), 2.18 (s, 3H), 1.14 (t, 3H).
Name
2-bromo-3-oxo-3-o-tolyl-propionic acid ethyl ester
Quantity
2.74 g
Type
reactant
Reaction Step One



Yield
34%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[CH:5](Br)[C:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH3:13])[CH3:2].[C:17]([NH2:20])(=[S:19])[CH3:18]>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[S:19][C:17]([CH3:18])=[N:20][C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH3:13])=[O:16])[CH3:2]
|
Inputs


Step One
|
Name
|
2-bromo-3-oxo-3-o-tolyl-propionic acid ethyl ester
|
|
Quantity
|
2.74 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(C1=C(C=CC=C1)C)=O)Br)=O
|
|
Name
|
|
|
Quantity
|
0.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=S)N
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 4 hours
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The cooled mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between ethyl acetate and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The collected organic was dried over magnesium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant residue was purified by flash column chromatography on silica gel (gradient: 0 to 20% ethyl acetate in pentane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)C)C1=C(C=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.84 g | |
| YIELD: PERCENTYIELD | 34% | |
| YIELD: CALCULATEDPERCENTYIELD | 33.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
